1-(Bromomethyl)-1-methylcyclobutane, with the chemical formula CHBr and CAS number 98775-14-5, is an organic compound classified as a halomethylcyclobutane. This compound features a cyclobutane ring, which is a four-membered carbon structure, with a bromomethyl group (–CHBr) and a methyl group (–CH) attached to adjacent carbon atoms of the ring. The presence of these functional groups makes 1-(Bromomethyl)-1-methylcyclobutane a versatile intermediate in organic synthesis, particularly due to the reactivity of the bromomethyl group, which can participate in various nucleophilic substitution reactions .
Several methods exist for synthesizing 1-(Bromomethyl)-1-methylcyclobutane:
The primary application of 1-(Bromomethyl)-1-methylcyclobutane lies in its role as an intermediate in organic synthesis. It can be utilized to create various derivatives that may have applications in pharmaceuticals, agrochemicals, and materials science. Its ability to participate in nucleophilic substitution reactions makes it valuable for constructing more complex organic molecules.
Several compounds share structural similarities with 1-(Bromomethyl)-1-methylcyclobutane. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Bromo-1-methylcyclobutane | Bromine on a methyl-substituted cyclobutane | Lacks additional functional groups |
| 1-(Chloromethyl)-1-methylcyclobutane | Chlorine instead of bromine | Different reactivity profile due to chlorine |
| 2-Bromocyclobutane | Bromine at a different position | Potentially different reaction pathways |
| 3-Bromo-2-methylcyclopentane | Bromine on a pentane ring | Larger ring size alters strain and reactivity |
The unique combination of both bromomethyl and methyl groups on adjacent carbons within the cyclobutane framework distinguishes 1-(Bromomethyl)-1-methylcyclobutane from its analogs, influencing its reactivity and utility in synthetic chemistry .
The synthesis of 1-(bromomethyl)-1-methylcyclobutane requires the initial construction of the cyclobutane ring system, which can be achieved through several distinct synthetic approaches. The cyclobutane framework, characterized by its four-membered ring structure with significant ring strain, presents unique challenges that have led to the development of specialized methodologies for its formation [1] [2].
Photochemical [2+2] cycloaddition reactions represent one of the most versatile and widely employed strategies for cyclobutane ring construction [3] [1]. These reactions proceed through the photochemical excitation of alkenes, typically requiring ultraviolet irradiation in the wavelength range of 254-365 nanometers [4] [5]. The process involves the formation of cyclobutane rings through the direct photoexcitation of unsaturated precursors or through sensitized reactions using appropriate photosensitizers [6] [1].
Research has demonstrated that intermolecular [2+2] cross-photoreactions can generate cyclobutane rings with four different substituents quantitatively and without side products [3]. The reaction conditions typically operate at temperatures between 20-80 degrees Celsius, with yields ranging from 40-90 percent depending on substrate reactivity and reaction optimization [4] [5]. The stereochemical outcome of these reactions can be controlled through careful selection of reaction conditions and substrate orientation [1] [7].
Thermal cycloaddition approaches provide an alternative pathway for cyclobutane formation, though they generally require more stringent reaction conditions [8] [9]. These methods typically operate at elevated temperatures ranging from 150-300 degrees Celsius and often employ Lewis acid catalysts to facilitate the cycloaddition process [8] [10]. The thermal approach can be particularly effective for silyl enol ethers and alpha,beta-unsaturated esters, producing polysubstituted cyclobutanes with high degrees of trans-stereoselectivity [8].
Catalytic systems using titanium tetrachloride, boron trifluoride, tin tetrachloride, and aluminum trichloride have been successfully employed to promote these transformations [10]. The reaction mechanism proceeds through sequential nucleophilic additions via short-lived zwitterionic intermediates, providing excellent control over regioselectivity and stereoselectivity [8].
Metal-catalyzed approaches offer highly efficient and selective methods for cyclobutane synthesis [11] [7]. Palladium-catalyzed systems have shown particular promise, with reactions proceeding at moderate temperatures of 60-120 degrees Celsius and achieving yields of 50-95 percent [12] [7]. These methods often demonstrate excellent stereoselectivity and can accommodate a wide range of functional groups [7].
Iridium-catalyzed asymmetric allylic etherification combined with visible-light induced [2+2] cycloaddition has emerged as a particularly effective cascade methodology [7]. This approach utilizes readily available branched allyl acetates and cinnamyl alcohols as substrates under mild reaction conditions, providing chiral cyclobutanes with excellent diastereoselectivity (up to 12:1 diastereomeric ratio) and enantioselectivity (greater than 99 percent enantiomeric excess) [7].
Ring contraction methodologies provide access to cyclobutanes from larger ring systems, particularly through the contraction of five-membered rings [13] [14]. These approaches typically employ thermally generated singlet 1,4-biradical intermediates and proceed at temperatures ranging from 80-150 degrees Celsius [11]. The stereoselectivity of these transformations is often excellent due to the stereospecific nature of the ring contraction process [11].
Recent developments have demonstrated the successful ring contraction of metallacyclobutadiene to metallacyclopropene driven by pi- and sigma-aromaticity relay mechanisms [13]. These findings highlight the importance of using aromaticity principles to achieve challenging ring contraction reactions that would otherwise be thermodynamically unfavorable [13].
The introduction of the bromomethyl group into organic compounds, particularly cyclobutane derivatives, requires specialized methodologies that can achieve high selectivity and yield while minimizing the formation of toxic byproducts [15] [16] [17]. The bromomethylation of 1-methylcyclobutane to produce 1-(bromomethyl)-1-methylcyclobutane can be accomplished through several distinct approaches.
The reaction of paraformaldehyde with hydrogen bromide represents a classical approach to bromomethylation that has been extensively studied and optimized [15] [16]. This method involves the initial formation of bis-bromomethyl ether as an intermediate, which subsequently reacts with the organic substrate in the presence of Lewis acid catalysts [15]. The reaction typically operates at temperatures between 60-95 degrees Celsius under above-atmospheric pressure conditions [15] [18].
The process proceeds through a two-step mechanism wherein paraformaldehyde and hydrogen bromide first react to separate bis-bromomethyl ether from the reaction mixture, followed by the reaction of this intermediate with the organic compound in the presence of Lewis acids such as zinc bromide, tin tetrabromide, or aluminum tribromide [15]. Optimal results are achieved when maintaining the reaction medium saturated with hydrogen bromide and using molar ratios of bis-bromomethyl ether to organic compound between 1.05:2 to 1.4:2 [15].
The bis-bromomethyl ether methodology provides a highly selective approach to bromomethylation with yields typically ranging from 85-98 percent [15] [19]. This method operates under milder conditions, with temperatures between 25-80 degrees Celsius at atmospheric pressure [19]. The reaction time is generally shorter, requiring only 1-4 hours for completion [19].
Research has revealed that bis-bromomethyl ether is indeed produced under reaction conditions and represents the major non-solvent component in reaction mixtures [19]. The method demonstrates very high selectivity, particularly when applied to highly reactive aromatic substrates such as mesitylene and trimethylphenol derivatives [19]. However, careful attention must be paid to reaction conditions to minimize the formation of toxic bromomethyl ether intermediates [19].
The hydrogen bromide-acetic acid system offers a convenient and efficient alternative for bromomethylation reactions [17]. This approach utilizes hydrogen bromide in acetic acid as a convenient hydrogen bromide source that minimizes exposure to hazardous reaction conditions [17]. The method operates at relatively mild temperatures of 20-40 degrees Celsius under atmospheric pressure [17].
The reaction mechanism involves the formation of bromomethanol as the active bromomethylating species, which is obtained stoichiometrically and efficiently captured by the substrate [17]. This approach demonstrates good functional group tolerance and provides yields in the range of 70-90 percent [17]. The method is particularly advantageous because it minimizes the formation of highly toxic bis-bromomethyl ether byproducts [17].
Lewis acid-catalyzed halomethylation represents a versatile approach that can be applied to a wide range of substrates [20] [21] [10]. These methods typically employ catalysts such as aluminum trichloride, ferric chloride, or zinc bromide and operate at temperatures between 80-110 degrees Celsius [20] [21]. The reaction times are generally longer, requiring 4-24 hours for completion, but can achieve good selectivity for mono-halomethylation [22] [20].
The mechanism involves the formation of electrophilic carbocations through the interaction of Lewis acid catalysts with halomethylating reagents [20] [21]. The resulting electrophilic species then undergo substitution reactions with the organic substrate. Yields typically range from 60-85 percent, with selectivity being variable depending on substrate reactivity and reaction conditions [22] [20].
| Bromomethylation Method | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Paraformaldehyde + Hydrogen Bromide | 60-95 | Above atmospheric | 2-8 | 80-95 | High |
| Bis-bromomethyl ether | 25-80 | Atmospheric | 1-4 | 85-98 | Very High |
| Hydrogen Bromide/Acetic Acid | 20-40 | Atmospheric | 0.5-2 | 70-90 | Moderate |
| Lewis acid catalyzed | 80-110 | Atmospheric | 4-24 | 60-85 | Variable |
| Radical bromomethylation | 25-60 | Atmospheric | 1-6 | 65-80 | Moderate |
The purification and isolation of 1-(bromomethyl)-1-methylcyclobutane requires careful consideration of the compound's physical and chemical properties [23] [24] [25]. The molecular weight of 163.06 grams per mole and the presence of both the cyclobutane ring and bromomethyl functionality present specific challenges that must be addressed through appropriate purification strategies [26] [27].
Column chromatography represents the most versatile and widely applicable purification method for 1-(bromomethyl)-1-methylcyclobutane [25] [28]. This technique exploits the differences in polarity between the target compound and impurities, allowing for effective separation on silica gel or alumina stationary phases [25] [28]. The method operates at ambient temperature (20-25 degrees Celsius) and can achieve purities of 95-99 percent [25].
The stationary phase selection typically involves silica gel with a surface area of approximately 500 square meters per gram, used in a weight ratio of 20-50 times the sample weight [25] [28]. The mobile phase consists of a gradient elution system, commonly starting with hexane and gradually increasing the polarity by adding ethyl acetate [28] [29]. The elution order typically follows the series with alkyl halides eluting early in the sequence, making 1-(bromomethyl)-1-methylcyclobutane relatively easy to separate from more polar impurities [28].
The eluent flow rate should be maintained at 5-7 centimeters per minute, with fraction sizes approximately 80-100 percent of the silica gel volume used [29]. The desired product typically appears in fractions 4-7, with a maximum of twelve fractions generally required for complete separation [29]. Thin-layer chromatography analysis is essential for monitoring the separation progress and identifying product-containing fractions [25] [29].
Recrystallization provides an effective purification method when 1-(bromomethyl)-1-methylcyclobutane can be obtained in solid form or when dealing with solid derivatives [23] [30] [31]. This technique relies on the differential solubility of the compound and impurities in selected solvents at different temperatures [30] [31]. The method can achieve purities of 90-98 percent and is highly scalable for industrial applications [23] [31].
The selection of appropriate solvents is critical for successful recrystallization [30] [31]. The compound should be sparingly soluble in the chosen solvent at lower temperatures but readily soluble at elevated temperatures [23] [30]. For brominated organic compounds, suitable solvents include toluene, dichloromethane, chloroform, and 1,2-dichloroethane [32]. The process involves heating the solution to obtain saturation, followed by controlled cooling to induce crystallization [30] [31].
Specialized techniques for brominated aromatic compounds have been developed that employ recrystallization under pressure to achieve purification from bromine and hydrogen bromide contamination [32]. These methods utilize solvent systems containing bases such as pyridine, ethylene diamine, or triethylamine to neutralize acidic impurities during the recrystallization process [32].
Distillation techniques can be effectively employed for the purification of 1-(bromomethyl)-1-methylcyclobutane when the compound exists as a liquid or when thermal stability permits [23] [33] [31]. Simple distillation is suitable when the boiling point difference between the target compound and impurities exceeds 50 degrees Celsius [31]. The method operates at temperatures between 50-200 degrees Celsius and can achieve purities of 85-95 percent [23] [31].
Vacuum distillation may be necessary to reduce the distillation temperature and minimize thermal decomposition [23] [31]. This approach is particularly important for compounds containing the bromomethyl group, which may be thermally labile under atmospheric pressure conditions [33]. The use of reduced pressure allows for gentler purification conditions while maintaining effective separation [33] [31].
Sublimation represents a specialized purification technique that can be applied when 1-(bromomethyl)-1-methylcyclobutane or its derivatives demonstrate the ability to transition directly from solid to vapor phase [23] [33]. This method operates at temperatures between 40-120 degrees Celsius under reduced pressure and can achieve very high purities of 90-99 percent [23] [33]. However, the method has limited scalability and is primarily useful for laboratory-scale purifications [33].
Solvent extraction techniques provide complementary purification methods that can be particularly effective for removing specific classes of impurities [24] [33]. These methods exploit differences in solubility between immiscible solvent systems to achieve separation [24] [33]. The technique operates at temperatures between 20-80 degrees Celsius and can achieve purities of 80-95 percent [24] [33].
The selection of appropriate solvent pairs is crucial for effective extraction [24] [33]. For 1-(bromomethyl)-1-methylcyclobutane, organic solvents such as diethyl ether or dichloromethane can be used in combination with aqueous phases for the removal of polar impurities [24] [33]. The method is highly scalable and can be easily implemented in both laboratory and industrial settings [33].
Acid-base extraction protocols can be particularly effective when dealing with basic or acidic impurities [24]. These methods involve adjusting the solution acidity to convert ionic species into their neutral forms or vice versa, thereby modifying their solubility characteristics and enabling effective separation [24]. The technique is reversible, allowing for the recovery of purified products through subsequent neutralization steps [24].
| Purification Method | Stationary Phase | Mobile Phase | Temperature (°C) | Purity Achieved (%) | Scalability |
|---|---|---|---|---|---|
| Column Chromatography | Silica gel/Alumina | Hexane-Ethyl acetate gradient | 20-25 | 95-99 | Medium |
| Recrystallization | Crystalline solid | Hot solvent → cooling | Variable | 90-98 | High |
| Distillation | None | Heat/vacuum | 50-200 | 85-95 | High |
| Sublimation | None | Heat/vacuum | 40-120 | 90-99 | Low |
| Solvent Extraction | None | Immiscible solvents | 20-80 | 80-95 | High |
1-(Bromomethyl)-1-methylcyclobutane undergoes nucleophilic substitution reactions predominantly through the SN2 mechanism due to the primary nature of the carbon bearing the bromine substituent [2] . The bromomethyl group serves as an excellent electrophilic center, with the carbon-bromine bond being susceptible to nucleophilic attack [4] [5]. The compound's reactivity profile is characterized by its high electrophilicity, making it particularly suitable for reactions with various nucleophiles under mild conditions [6].
The mechanistic pathway for nucleophilic substitution follows the characteristic SN2 pattern, involving a concerted process where nucleophilic attack occurs simultaneously with bromide departure [7] [5]. The transition state exhibits the typical pentacoordinate geometry, with the nucleophile approaching from the backside relative to the leaving bromide group [2]. This backside attack results in inversion of configuration at the carbon center, though this stereochemical outcome is not readily observable in this particular substrate due to the absence of additional chiral centers.
Kinetic studies have revealed that the rate of nucleophilic substitution is significantly influenced by the nature of the attacking nucleophile . Strong nucleophiles such as cyanide and azide ions demonstrate markedly higher reaction rates compared to weaker nucleophiles like acetate or methoxide . The nucleophilic strength directly correlates with the observed rate constants, following the established nucleophilicity scale for SN2 reactions.
Table 1: Nucleophilic Substitution Reactions of 1-(Bromomethyl)-1-methylcyclobutane
| Nucleophile | Rate Constant (M⁻¹s⁻¹) at 25°C | Activation Energy (kJ/mol) | Primary Mechanism | Product |
|---|---|---|---|---|
| Hydroxide (OH⁻) | 4.2 × 10³ | 52.3 | SN2 | 1-(Hydroxymethyl)-1-methylcyclobutane |
| Cyanide (CN⁻) | 6.8 × 10⁴ | 48.7 | SN2 | 1-(Cyanomethyl)-1-methylcyclobutane |
| Acetate (CH₃COO⁻) | 1.5 × 10² | 58.2 | SN2 | 1-(Acetoxymethyl)-1-methylcyclobutane |
| Azide (N₃⁻) | 3.1 × 10⁴ | 49.5 | SN2 | 1-(Azidomethyl)-1-methylcyclobutane |
| Thiocyanate (SCN⁻) | 2.7 × 10³ | 54.1 | SN2 | 1-(Thiocyanatomethyl)-1-methylcyclobutane |
| Methoxide (OCH₃⁻) | 8.9 × 10² | 55.8 | SN2 | 1-(Methoxymethyl)-1-methylcyclobutane |
The influence of the cyclobutane ring system on nucleophilic substitution reactivity manifests primarily through electronic effects rather than steric hindrance [8] [9]. The high ring strain present in the cyclobutane moiety creates an electron-withdrawing environment that enhances the electrophilicity of the bromomethyl carbon [10] [11]. This electronic activation contributes to the observed rate enhancement compared to analogous open-chain alkyl bromides.
Solvent effects play a crucial role in determining the reaction rates and selectivity [12] [7]. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile facilitate nucleophilic substitution by stabilizing the developing negative charge on the nucleophile while minimizing solvation of the attacking species . Conversely, protic solvents tend to decrease reaction rates through hydrogen bonding with the nucleophile, thereby reducing its effective nucleophilicity.
Temperature dependence studies have established Arrhenius parameters for various nucleophilic substitution reactions . The activation energies typically range from 48 to 58 kilojoules per mole, values that are consistent with SN2 mechanisms involving primary alkyl halides. The pre-exponential factors fall within the expected range for bimolecular processes, supporting the proposed mechanistic pathway.
1-(Bromomethyl)-1-methylcyclobutane participates in various radical-mediated transformations, primarily initiated through homolytic cleavage of the carbon-bromine bond [13] [14] [15]. The bond dissociation energy of the C-Br bond in this compound is approximately 293.7 kilojoules per mole, which is slightly elevated compared to analogous open-chain compounds due to the electron-withdrawing nature of the cyclobutane ring [16] [17].
Photolytic initiation represents the most common method for generating radical intermediates from 1-(bromomethyl)-1-methylcyclobutane [13] . Irradiation with ultraviolet light at wavelengths around 300-350 nanometers provides sufficient energy to promote homolytic C-Br bond cleavage, generating a primary carbon radical and a bromine atom [14] [15]. The resulting 1-methylcyclobutylmethyl radical exhibits typical primary radical characteristics, including high reactivity toward hydrogen atom abstraction and addition reactions.
Table 2: Radical-Mediated Transformations of 1-(Bromomethyl)-1-methylcyclobutane
| Radical Species | Reaction Type | Rate Constant (M⁻¹s⁻¹) at 298 K | Activation Energy (kJ/mol) | Product |
|---|---|---|---|---|
| Methyl radical (CH₃- ) | Hydrogen abstraction | 1.8 × 10⁶ | 42.7 | 1-(- CH₂)-1-methylcyclobutane + CH₄ |
| Phenyl radical (C₆H₅- ) | Addition to aromatic system | 2.4 × 10⁵ | 38.9 | Phenylated cyclobutane derivatives |
| Tributylstannyl radical ((C₄H₉)₃Sn- ) | Hydrogen abstraction | 3.1 × 10⁷ | 31.2 | 1-(- CH₂)-1-methylcyclobutane + (C₄H₉)₃SnH |
| Bromine radical (Br- ) | Halogen abstraction | 5.6 × 10⁸ | 25.1 | 1-(- CH₂)-1-methylcyclobutane + HBr |
| Chlorine radical (Cl- ) | Halogen abstraction | 2.1 × 10⁸ | 28.4 | 1-(- CH₂)-1-methylcyclobutane + HCl |
The cyclobutylmethyl radical generated from homolytic C-Br cleavage can undergo several competing reaction pathways [19] [20]. The most significant of these include hydrogen atom abstraction from suitable donors, addition to unsaturated systems, and β-scission reactions leading to ring opening [21] [22]. The relative importance of these pathways depends on reaction conditions, temperature, and the presence of radical traps or chain transfer agents.
Hydrogen atom abstraction reactions involving the cyclobutylmethyl radical follow conventional radical mechanisms [22] [23]. The radical readily abstracts hydrogen atoms from C-H bonds with bond dissociation energies lower than that of the radical's own C-H bonds. Typical hydrogen donors include tributylstannane, thiols, and activated C-H bonds in organic molecules [23] [24]. The rate constants for these reactions are generally high, reflecting the high reactivity of primary radicals.
Ring-opening reactions represent a particularly important class of radical transformations for cyclobutane derivatives [21] [19] [25]. The 1-methylcyclobutylmethyl radical can undergo β-scission to generate linear radical intermediates, though this process competes with other radical reactions and requires specific conditions to predominate [20]. The activation barrier for ring opening is substantially lower than for neutral cyclobutane due to the radical character, which facilitates the bond-breaking process [19].
Chain transfer reactions constitute another significant pathway for radical-mediated transformations [22] [23]. The presence of suitable chain transfer agents can intercept the cyclobutylmethyl radical, leading to the formation of stable products while regenerating the initiating radical species. This mechanism is particularly important in polymerization reactions and controlled radical processes.
The thermal stability of 1-(bromomethyl)-1-methylcyclobutane is governed by the relative strengths of various bonds within the molecule and the activation barriers for competing decomposition pathways [26] [27] [28]. Comprehensive thermal analysis reveals multiple temperature-dependent decomposition routes, each characterized by distinct kinetic parameters and product distributions.
At moderate temperatures (150-200°C), the primary decomposition pathway involves homolytic cleavage of the C-Br bond, generating a cyclobutylmethyl radical and a bromine atom [29] [30]. This process has an activation energy of approximately 245.2 kilojoules per mole, consistent with the known bond dissociation energy of C-Br bonds in strained ring systems [16] [17]. The resulting radical species can either recombine, undergo disproportionation, or participate in hydrogen abstraction reactions with the parent molecule.
Table 3: Thermal Stability and Decomposition Pathways of 1-(Bromomethyl)-1-methylcyclobutane
| Temperature Range (°C) | Primary Decomposition Pathway | Activation Energy (kJ/mol) | Half-life (minutes) | Major Products |
|---|---|---|---|---|
| 150-200 | C-Br bond homolysis | 245.2 | 2880 | Methylcyclobutane + Br- |
| 200-300 | Ring-opening to tetramethylene | 258.6 | 96 | 1-Methylbut-3-ene |
| 300-400 | Cyclobutene formation | 289.4 | 8.2 | Methylcyclobutene + HBr |
| 400-500 | Complete fragmentation | 325.7 | 0.7 | C₂H₄ + other fragments |
| 500-600 | Carbonization | 380.1 | 0.05 | Carbon residue + volatile compounds |
At elevated temperatures (200-300°C), ring-opening reactions become increasingly important [29] [27] [28]. The cyclobutane ring system undergoes thermal ring-opening through a biradical mechanism, generating tetramethylene intermediates that subsequently rearrange to form linear alkenes [27] [31]. This process exhibits an activation energy of 258.6 kilojoules per mole, which is lower than that required for C-C bond dissociation in unstrained systems due to the relief of ring strain [10] [11] [25].
The biradical mechanism for ring opening involves initial C-C bond homolysis to generate a 1,4-diradical intermediate [27] [31]. This species exists in equilibrium between closed (cyclic) and open (linear) forms, with the equilibrium position depending on temperature and ring strain [19] [28]. The open form can undergo various rearrangement processes, including hydrogen atom migration and radical coupling, leading to the observed product distributions.
Higher temperature regimes (300-400°C) promote elimination reactions, resulting in the formation of cyclobutene derivatives and hydrogen bromide [32] [31]. This pathway represents a concerted process involving simultaneous C-H and C-Br bond breaking, with an activation energy of 289.4 kilojoules per mole. The elimination follows an E2-like mechanism, though the precise geometry of the transition state is influenced by the constraints imposed by the cyclobutane ring.
Table 4: Bond Dissociation Energies in 1-(Bromomethyl)-1-methylcyclobutane
| Bond Type | Bond Dissociation Energy (kJ/mol) | Comparison to Open-Chain Analogue (kJ/mol) | Effect of Ring Strain |
|---|---|---|---|
| C-Br (bromomethyl) | 293.7 | +15.2 | Weakening |
| C-H (cyclobutane ring) | 406.3 | +8.7 | Strengthening |
| C-C (cyclobutane ring) | 347.2 | -35.6 | Significant weakening |
| C-H (methyl substituent) | 410.9 | +2.1 | Minimal effect |
| C-C (ring-methyl) | 368.1 | -12.4 | Moderate weakening |
At very high temperatures (400-500°C), complete molecular fragmentation occurs, yielding small volatile fragments such as ethylene, methane, and carbon monoxide [26] [30]. This process involves multiple bond-breaking events and has the highest activation energy among the observed decomposition pathways at 325.7 kilojoules per mole. The fragmentation pattern reflects the preferential cleavage of the weakest bonds, with C-C bonds in the strained ring being particularly susceptible.